Cas no 87869-66-7 (1-Propen-1-amine, N-[1-(3-fluorophenyl)ethylidene]-, (E,E)-)
![1-Propen-1-amine, N-[1-(3-fluorophenyl)ethylidene]-, (E,E)- structure](https://www.kuujia.com/scimg/cas/87869-66-7x500.png)
87869-66-7 structure
Product name:1-Propen-1-amine, N-[1-(3-fluorophenyl)ethylidene]-, (E,E)-
1-Propen-1-amine, N-[1-(3-fluorophenyl)ethylidene]-, (E,E)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propen-1-amine, N-[1-(3-fluorophenyl)ethylidene]-, (E,E)-
- 1-(3-fluorophenyl)-N-prop-1-enylethanimine
- (1E)-1-(3-Fluorophenyl)-N-(prop-1-en-1-yl)ethan-1-imine
- DTXSID30831501
- 87869-66-7
-
- Inchi: InChI=1S/C11H12FN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h3-8H,1-2H3
- InChI Key: IRJHVEXGLABJDN-UHFFFAOYSA-N
- SMILES: CC=CN=C(C)C1=CC(=CC=C1)F
Computed Properties
- Exact Mass: 177.095377549g/mol
- Monoisotopic Mass: 177.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 12.4Ų
- XLogP3: 2.8
1-Propen-1-amine, N-[1-(3-fluorophenyl)ethylidene]-, (E,E)- Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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5. Book reviews
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